5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorohydroxyphenyl group and a tetrahydrophthalazine dione moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 1,2,3,4-tetrahydrophthalazine-1,4-dione. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE involves its interaction with specific molecular targets. The compound can bind to bacterial proteins, inhibiting their function and leading to antimicrobial effects. The pathways involved in its mechanism of action include disruption of bacterial cell wall synthesis and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DICHLORO-6-{(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENOL
- 2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}NICOTINIC ACID
Uniqueness
5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorohydroxyphenyl group enhances its antimicrobial activity, while the tetrahydrophthalazine dione moiety contributes to its stability and reactivity .
Properties
Molecular Formula |
C15H9Cl2N3O3 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
5-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H9Cl2N3O3/c16-8-4-7(13(21)10(17)5-8)6-18-11-3-1-2-9-12(11)15(23)20-19-14(9)22/h1-6,21H,(H,19,22)(H,20,23) |
InChI Key |
NVVGACJMLPPTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)NNC2=O |
Origin of Product |
United States |
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